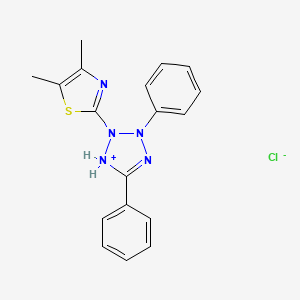
Copper;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;platinum is a compound that combines the properties of both copper and platinum. These metals are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. Copper is renowned for its high electrical and thermal conductivity, while platinum is known for its catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions
Copper;platinum compounds can be synthesized through various methods, including wet chemical techniques, reverse micelle methods, biosynthesis, microwave-assisted synthesis, and sol-gel methods . These methods allow for the control of the size, shape, and surface properties of the synthesized nanoparticles.
Industrial Production Methods
Industrial production of this compound compounds often involves the use of acid pretreatment to enhance catalytic activity while reducing the amount of copper that passes into the solution during subsequent electrochemical studies . This method ensures the stability and efficiency of the catalysts produced.
化学反应分析
Types of Reactions
Copper;platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their catalytic applications in different chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound compounds include nitric acid, hydrochloric acid, and various organic ligands. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction with nitric acid can produce chloroplatinic acid, while reactions with organic ligands can form various coordination complexes .
科学研究应用
Copper;platinum compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including coupling reactions and organic transformations.
Biology: Investigated for their potential anticancer properties, as they can induce cell death through mechanisms such as apoptosis and cuproptosis
Industry: Utilized in the automotive and electronics industries for their catalytic and conductive properties.
作用机制
The mechanism of action of copper;platinum compounds involves their ability to interact with various molecular targets and pathways. For example, platinum-based drugs can bind to DNA and inhibit cell division, leading to cell death . Copper compounds can induce oxidative stress and activate apoptosis signaling pathways, contributing to their anticancer effects .
相似化合物的比较
Copper;platinum compounds can be compared with other metal-based compounds, such as:
Palladium-based compounds: Known for their catalytic properties in coupling reactions but are often more expensive than copper-based catalysts.
Gold-based compounds: Used in various medical applications but have different mechanisms of action compared to this compound compounds.
Rhodium-based compounds: Effective in certain catalytic processes but are less commonly used due to their higher cost.
This compound compounds are unique in their combination of catalytic and anticancer properties, making them valuable in both industrial and medical applications.
属性
CAS 编号 |
12019-14-6 |
|---|---|
分子式 |
CuPt |
分子量 |
258.63 g/mol |
IUPAC 名称 |
copper;platinum |
InChI |
InChI=1S/Cu.Pt |
InChI 键 |
WBLJAACUUGHPMU-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
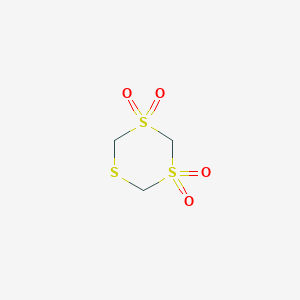
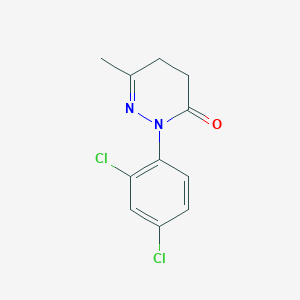
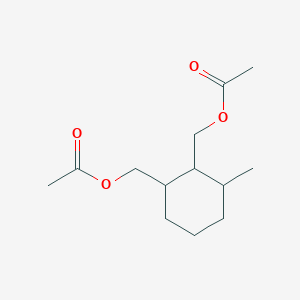
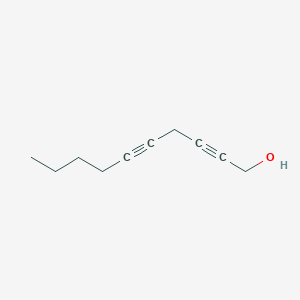
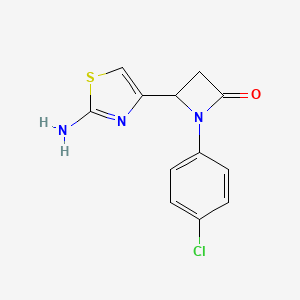
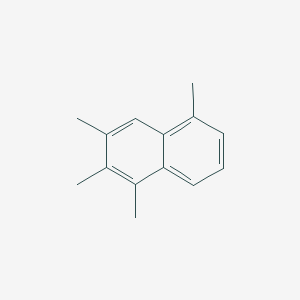
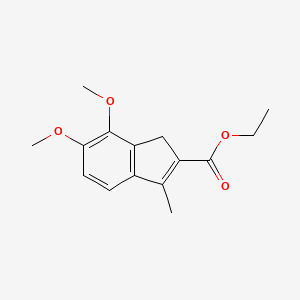
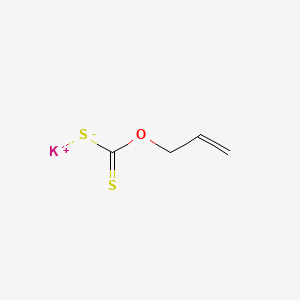
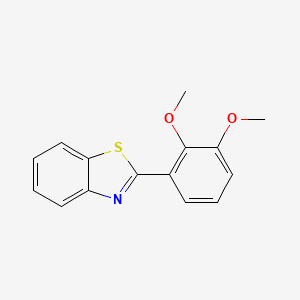
![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)
